5,8-Dichloroquinoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5,8-dichloroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEBWUNAQGUAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870759 | |

| Record name | 5,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,8-Dichloroquinoline (CAS No. 703-32-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dichloroquinoline, a halogenated derivative of the quinoline heterocyclic system, is a compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the electronic modifications induced by the two chlorine atoms, imparts unique chemical and physical properties. This guide provides a comprehensive overview of this compound, including its synthesis, characterization, potential applications, and safety considerations, to support its use in research and development.

Physicochemical Properties

This compound presents as a solid at room temperature with a melting point of 97-98 °C.[1] Its molecular formula is C₉H₅Cl₂N, corresponding to a molecular weight of 198.05 g/mol .[1]

| Property | Value | Reference |

| CAS Number | 703-32-2 | [2] |

| Molecular Formula | C₉H₅Cl₂N | [1] |

| Molecular Weight | 198.05 g/mol | [1] |

| Melting Point | 97-98 °C | [1] |

Synthesis of this compound

A key synthesis of this compound was reported in the Canadian Journal of Chemistry in 1952.[1] The following is a generalized representation of a potential synthetic approach based on established quinoline synthesis methodologies. The specific conditions and reagents would be detailed in the original publication.

A common and versatile method for quinoline synthesis is the Skraup synthesis. This reaction typically involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. For the synthesis of this compound, a plausible precursor would be 2,5-dichloroaniline.

Reaction Scheme:

A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical Example based on Skraup Synthesis):

-

Step 1: Reaction Setup: In a fume hood, a round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with 2,5-dichloroaniline.

-

Step 2: Addition of Reagents: Glycerol is added, followed by the slow and careful addition of concentrated sulfuric acid while cooling the flask in an ice bath. An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is then introduced.

-

Step 3: Heating and Reflux: The reaction mixture is heated cautiously at first, as the reaction can be vigorous. Once the initial exothermic reaction subsides, the mixture is heated to reflux for several hours to ensure the completion of the cyclization.

-

Step 4: Work-up and Purification: After cooling, the reaction mixture is poured into a large volume of water. The aqueous solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The five protons on the quinoline ring system will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling. The precise chemical shifts and coupling constants are dependent on the electronic environment created by the two chlorine atoms and the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly bonded to the chlorine atoms will be significantly influenced (downfield shift). The quaternary carbons will typically show weaker signals. The aromatic carbons generally appear in the range of 120-150 ppm.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 197 and an M+2 peak at m/z 199, with a relative intensity ratio of approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would involve the loss of chlorine atoms and cleavage of the quinoline ring system.

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).

Applications in Drug Development and Research

While specific applications of this compound are not as extensively documented as some of its isomers, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Halogenated quinolines, in particular, have shown a wide range of biological activities.

Potential as a Chemical Intermediate:

This compound serves as a valuable building block for the synthesis of more complex molecules. The chlorine atoms at the 5 and 8 positions are amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups to create a library of derivatives for biological screening.

Workflow for the use of this compound in drug discovery.

Antimalarial Research:

The quinoline core is central to many antimalarial drugs, including chloroquine and quinine. Research into new quinoline derivatives is an active area in the fight against drug-resistant malaria. The synthesis of novel compounds derived from dichloroquinolines, such as quinoline-5,8-diones, has been explored for their potential antimalarial activity.

Anticancer Research:

Quinoline derivatives have also been investigated as potential anticancer agents. For instance, quinoline-5,8-quinones have been studied as inhibitors of Cdc25B protein phosphatase, a key regulator of the cell cycle, making it a target for cancer therapy.[3]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier for CAS No. 703-32-2.

Conclusion

This compound is a versatile chemical building block with significant potential for the development of novel therapeutic agents and functional materials. Its synthesis, while requiring careful handling of reagents, is achievable through established chemical methodologies. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safety protocols is crucial for its effective and safe utilization in a research setting. Further exploration of the reactivity of its chloro-substituents will undoubtedly lead to the discovery of new derivatives with interesting and valuable biological activities.

References

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 5,8-Dichloroquinoline for Advanced Research and Drug Development

This guide serves as a comprehensive technical resource on this compound, designed for researchers, medicinal chemists, and professionals in drug development. It moves beyond basic data to provide actionable insights into the synthesis, characterization, application, and safe handling of this important heterocyclic compound. The structure of this document is tailored to logically present the scientific narrative of this compound, from its fundamental properties to its potential in therapeutic innovation.

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The strategic placement of chlorine atoms at the 5 and 8 positions significantly influences its electronic properties, reactivity, and biological activity, making it a valuable scaffold in medicinal chemistry.

The fundamental properties of this compound are summarized below. A solid understanding of these characteristics is the foundation for its effective use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₉H₅Cl₂N | [1] |

| Molecular Weight | 198.051 g/mol | [1] |

| Melting Point | 97-98 °C | [1] |

| Appearance | (Expected) Crystalline Solid | N/A |

| SMILES | ClC1=C2C=CC=NC2=C(Cl)C=C1 | [1] |

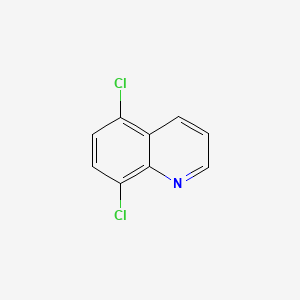

Structural Representation

The structural formula of this compound is critical for understanding its steric and electronic profile. The diagram below illustrates the connectivity of atoms and the positions of the chloro-substituents on the quinoline ring system.

References

The Synthesis of 5,8-Dichloroquinoline: A Comprehensive Technical Guide for Chemical Researchers and Pharmaceutical Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5,8-dichloroquinoline, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document delves into the strategic considerations underpinning viable synthetic routes, offering a detailed, field-proven experimental protocol for a preferred multi-step synthesis. A thorough discussion of the reaction mechanisms, purification strategies, and analytical characterization is included to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this compound in their research and development endeavors.

Introduction: The Significance of the Dichloroquinoline Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Dichloro-substituted quinolines, in particular, serve as crucial intermediates in the synthesis of a wide array of therapeutic agents, including antimalarials, antimicrobials, and kinase inhibitors.[2][3] The specific substitution pattern of the chlorine atoms on the quinoline nucleus profoundly influences the molecule's physicochemical properties and biological activity. This compound, with its distinct electronic and steric profile, represents a valuable building block for the exploration of novel chemical entities with therapeutic potential. This guide provides a detailed exploration of its synthesis, empowering researchers to access this important molecule.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by factors such as the availability of starting materials, scalability, and the desired purity of the final product. Two principal strategies are considered here:

-

Multi-step Synthesis from a Pre-functionalized Precursor: This is often the most controlled and reliable method. It involves the synthesis of a quinoline derivative with functional groups at the 5 and 8 positions, which are then converted to chloro substituents. A common and practical approach involves the use of 5-chloro-8-hydroxyquinoline as a key intermediate.

-

Classical Quinoline Synthesis Followed by Chlorination: Methods like the Skraup or Doebner-von Miller synthesis can be employed to construct the quinoline ring system from aniline precursors.[4][5] Subsequent direct chlorination of the quinoline core can then be attempted, although this can sometimes lead to mixtures of isomers, posing significant purification challenges.

This guide will focus on the first strategy, detailing a robust and reproducible protocol starting from the readily available 4-chloro-2-aminophenol.

Recommended Synthetic Pathway: A Multi-Step Approach

The recommended pathway for the synthesis of this compound proceeds in two key stages:

-

Stage 1: Synthesis of 5-Chloro-8-hydroxyquinoline via a Modified Skraup-Doebner-von Miller Reaction.

-

Stage 2: Conversion of 5-Chloro-8-hydroxyquinoline to this compound.

This approach offers excellent control over the regiochemistry of the substitution, leading to a high-purity final product.

Stage 1: Synthesis of 5-Chloro-8-hydroxyquinoline

The synthesis of 5-chloro-8-hydroxyquinoline is achieved through a cyclization reaction between 4-chloro-2-aminophenol and an acrolein equivalent, a variation of the classic Skraup-Doebner-von Miller reaction.[6][7]

The reaction proceeds through the following key steps:

-

Michael Addition: The amino group of 4-chloro-2-aminophenol undergoes a Michael addition to acrolein (generated in situ or from a precursor like acrolein diethyl acetal).

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroquinoline ring.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation yield the aromatic 5-chloro-8-hydroxyquinoline.

The use of acidic conditions is crucial for facilitating both the cyclization and dehydration steps.

Diagram: Synthetic Workflow for this compound

Caption: A two-stage synthetic workflow for this compound.

Materials:

-

4-Chloro-2-aminophenol

-

Acrolein diethyl acetal

-

1N Hydrochloric Acid (HCl)

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Cyclohexane

-

Methanol

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser, add 4-chloro-2-aminophenol (~1 mmol) and 1N HCl solution (82.5 mL).[6]

-

Stir the mixture until the solid has dissolved.

-

Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.[6]

-

Heat the solution to reflux at approximately 111°C and maintain for 24 hours.[6]

-

After 24 hours, cool the reaction mixture to room temperature.

-

Carefully neutralize the solution to a pH of 7-8 by the portion-wise addition of solid sodium carbonate.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[6]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[6]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, using a mixture of 15% ethyl acetate in cyclohexane with a small amount of methanol as the eluent, to afford pure 5-chloro-8-hydroxyquinoline.[6]

Trustworthiness of the Protocol: This protocol is based on a well-established synthetic transformation for quinoline synthesis. The use of a defined precursor for acrolein (acrolein diethyl acetal) ensures a more controlled reaction compared to the in-situ generation from glycerol, which can be notoriously vigorous. The purification by column chromatography is a standard and effective method for isolating the desired product from potential side-products and unreacted starting materials.

Stage 2: Conversion of 5-Chloro-8-hydroxyquinoline to this compound

The conversion of the hydroxyl group at the 8-position to a chloro group is a critical step. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

The conversion of a hydroxyl group to a chloro group using phosphorus oxychloride involves the formation of a chlorophosphate ester intermediate, which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction.

Materials:

-

5-Chloro-8-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Methanol for recrystallization

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, place 5-chloro-8-hydroxyquinoline (1 equivalent).

-

Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. This step should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic process and should be done with extreme care in a fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from ethanol or methanol to obtain the final product as a crystalline solid.

Trustworthiness of the Protocol: The use of phosphorus oxychloride is a standard and highly effective method for the conversion of phenolic hydroxyl groups to chlorides. The workup procedure involving quenching with ice and neutralization is a well-established method for safely handling the excess reagent and isolating the product. Recrystallization is a robust technique for obtaining high-purity crystalline products.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by a combination of physical and spectroscopic data.

| Property | Expected Value |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 97-98 °C |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the quinoline ring system, with coupling constants consistent with the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the nine carbon atoms of the quinoline core, with chemical shifts indicative of the chlorinated aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 6:1, which is characteristic of a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C and C=N stretching vibrations of the aromatic quinoline ring.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is a highly corrosive and reactive substance. It reacts violently with water and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Chlorinated solvents such as dichloromethane are volatile and should be handled in a fume hood.

-

The quenching of the reaction mixture with ice is highly exothermic and should be performed slowly and with adequate cooling.

Conclusion

This technical guide has outlined a reliable and reproducible synthetic route for the preparation of this compound, a valuable building block in pharmaceutical research and development. By providing a detailed, step-by-step protocol, along with mechanistic insights and safety considerations, this document aims to empower researchers to confidently synthesize this important compound. The presented methodology, which proceeds through the key intermediate 5-chloro-8-hydroxyquinoline, offers excellent control over regioselectivity and leads to a high-purity final product, thereby facilitating its application in the synthesis of novel and complex molecular architectures.

References

An In-depth Technical Guide to the Melting Point of 5,8-Dichloroquinoline for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 5,8-dichloroquinoline, a crucial physicochemical property for its application in research and drug development. Beyond a simple statement of the value, this document delves into the scientific principles underpinning melting point determination, a detailed experimental protocol for its accurate measurement, and an analysis of the factors influencing this critical parameter. The methodologies described herein are designed to ensure scientific integrity and produce self-validating results, essential for regulatory compliance and reproducible research.

Introduction to this compound

This compound is a halogenated derivative of quinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities. The specific substitution pattern of chlorine atoms at the 5 and 8 positions of the quinoline ring system imparts distinct chemical and physical properties to the molecule, influencing its reactivity, solubility, and, critically, its melting point. An accurate determination of the melting point is a fundamental first step in the characterization of this compound, serving as a primary indicator of its identity and purity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. The melting point is a defining characteristic of a pure crystalline solid.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅Cl₂N | [1] |

| Molecular Weight | 198.05 g/mol | [1] |

| Melting Point | 97-98 °C | [1][2] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in various organic solvents |

The Scientific Rationale of Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[3][4] This phase change occurs at a sharp and reproducible temperature for a pure substance because the energy required to overcome the crystal lattice forces is uniform throughout the crystal structure.[5]

The presence of impurities disrupts the uniform crystal lattice, leading to a phenomenon known as melting point depression and broadening of the melting range.[6][7] Consequently, melting point determination is a powerful and cost-effective technique for:

-

Identity Confirmation: Comparing the experimentally determined melting point with the literature value helps to confirm the identity of a synthesized or procured compound.[5][8]

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[9][10]

-

Quality Control: In the pharmaceutical industry, melting point determination is a critical quality control parameter to ensure the consistency and purity of active pharmaceutical ingredients (APIs) and intermediates.[5][9][11]

Experimental Protocol for Accurate Melting Point Determination of this compound

The following protocol details the capillary method for determining the melting point of this compound. This method is widely accepted and is described in various pharmacopeias.[12]

Instrumentation and Materials

-

Melting point apparatus with a calibrated thermometer or temperature sensor.

-

Capillary tubes (sealed at one end).

-

This compound sample (finely powdered and completely dry).[4]

-

Mortar and pestle (if the sample is not already powdered).

-

Spatula.

Step-by-Step Methodology

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A packed sample height of 2-3 mm is ideal.[14]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (97-98 °C), rapidly heat the block to about 10-15 °C below the expected melting point.[15][16]

-

Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[1] This slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[17]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the clear point).[12] The recorded temperatures represent the melting point range.

-

-

Data Interpretation:

-

A sharp melting range of 97-98 °C confirms the identity and high purity of the this compound sample.

-

A melting range that is lower than and broader than the expected range indicates the presence of impurities.

-

Causality Behind Experimental Choices

-

Fine Powder: Using a finely powdered sample ensures uniform heat transfer throughout the sample, leading to a more accurate and sharper melting point.[4]

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the sample and the thermometer to equilibrate, preventing a lag in the thermometer reading and an artificially high and broad melting range.[1]

-

Dry Sample: Solvents can act as impurities, causing a depression and broadening of the melting range. Therefore, ensuring the sample is completely dry is critical for an accurate determination.[13]

Visualization of the Melting Point Determination Workflow

The following diagram illustrates the key steps and decision points in the accurate determination of the melting point of this compound.

Caption: Workflow for Accurate Melting Point Determination.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the melting point determination, a self-validating system should be in place. This involves:

-

Regular Calibration: The melting point apparatus should be regularly calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample.[18][19][20] Common standards include vanillin, acetanilide, and caffeine.

-

System Suitability: Before running the sample, a system suitability test can be performed by measuring the melting point of a known pure compound with a melting point close to that of this compound.

-

Documentation: All aspects of the experiment, including sample preparation, instrument parameters (especially the heating rate), and the observed melting range, should be meticulously documented.

By adhering to this rigorous protocol, researchers, scientists, and drug development professionals can be confident in the accuracy and reliability of their melting point data for this compound, ensuring a solid foundation for subsequent research and development activities.

References

- 1. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]

- 2. westlab.com [westlab.com]

- 3. scribd.com [scribd.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 6. mt.com [mt.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. promptpraxislabs.com [promptpraxislabs.com]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. thinksrs.com [thinksrs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Home Page [chem.ualberta.ca]

- 17. thinksrs.com [thinksrs.com]

- 18. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 19. pharmatimesofficial.com [pharmatimesofficial.com]

- 20. Melting Point Apparatus [biometrix.com]

5,8-Dichloroquinoline safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 5,8-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with applications in chemical synthesis and drug discovery. As with many halogenated heterocycles, this compound and its parent structure, quinoline, present potential health and safety risks that necessitate stringent handling protocols. This guide provides a comprehensive overview of the known and potential hazards associated with this compound, offering a framework for its safe handling, storage, and disposal. By integrating established safety principles with an understanding of the compound's chemical properties, this document serves as an essential resource for laboratory personnel to mitigate risks and ensure a safe research environment.

Hazard Identification and Toxicological Profile

The primary hazards are associated with the quinoline core, which is classified as a probable human carcinogen (Group B2) by the EPA and is suspected of causing genetic defects.[1][2][3] Animal studies have shown that quinoline can cause liver cancer and may also damage the liver with chronic exposure.[1][4] Halogenated derivatives can exhibit unique toxicological profiles, often involving skin, eye, and respiratory irritation.

Key Potential Hazards:

-

Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for related compounds.[2][5]

-

Skin and Eye Irritation: Dichloroquinoline derivatives are known to cause skin and serious eye irritation.[5][6][7] Direct contact can lead to redness, pain, and in severe cases, chemical burns and eye damage.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][8][9]

-

Carcinogenicity and Mutagenicity: The quinoline backbone is a known hepatocarcinogen in animals and a mutagen.[1][4] Therefore, this compound should be handled with extreme caution as a potential carcinogen and mutagen.[1]

-

Environmental Hazards: Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[2][10] All releases to the environment must be avoided.

Physical and Chemical Properties

Understanding the physical properties of this compound is crucial for designing safe experiments and for emergency planning.

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂N | [11] |

| Molecular Weight | 198.05 g/mol | [11] |

| Appearance | Solid (form may vary) | Assumed based on analogs |

| Melting Point | 97-98 °C | [11] |

| Boiling Point | Not available | [11] |

| Solubility | Insoluble in water; likely soluble in organic solvents like acetone, benzene, and ethanol. | [9] |

| Stability | Stable under normal conditions. May be light-sensitive. | [9][12] |

Exposure Controls and Personal Protection

A multi-layered approach to safety, known as the Hierarchy of Controls, is essential for minimizing exposure. This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

-

Chemical Fume Hood: All work involving this compound, including weighing, transfers, and reactions, must be conducted inside a properly functioning chemical fume hood.[13][14] This is the primary barrier to prevent inhalation of the compound. Keep the sash at the lowest possible working height.[13]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Access Control: Designate specific areas for handling and storing this compound and restrict access to authorized personnel only.[15]

-

Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound before beginning work.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| Equipment | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, which can cause serious eye irritation or damage.[7][13] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Always check the manufacturer's glove compatibility data. Dispose of gloves immediately if contamination is suspected.[13][15] |

| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and splashes.[9][15] |

| Respiratory Protection | Not required if work is performed within a certified chemical fume hood. For emergencies, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary.[13][16] | Minimizes inhalation of harmful dust and vapors.[13] |

Safe Handling and Storage Protocol

Step-by-Step Handling Protocol (Solid Compound)

-

Preparation: Before starting, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.[13] Assemble all necessary equipment (spatulas, weigh paper, glassware).

-

Don PPE: Put on all required PPE as detailed in the table above.

-

Weighing and Transfer: Conduct all weighing and transfers on a disposable, plastic-backed absorbent liner inside the fume hood to contain any spills.[15] Carefully transfer the required amount of this compound, minimizing the generation of dust.[8]

-

Container Management: Keep the source container tightly closed when not in use.[12][17]

-

Decontamination: After handling, decontaminate the spatula and any other reusable equipment with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.[13]

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12][16]

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[8][12][17]

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air.[12][17] The storage area should be clearly labeled with a hazard warning.

-

Incompatible Materials: Avoid strong oxidizing agents.[18]

Emergency and First-Aid Procedures

Immediate and appropriate response to an exposure or spill is critical.

First-Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek prompt medical attention.[16][17]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[1][17]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][17]

Accidental Release Measures (Spill Response)

Caption: A stepwise workflow for responding to a solid chemical spill.

-

Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

-

Secure Area: Prevent entry into the spill area. Ensure adequate ventilation (fume hood).[17]

-

Cleanup: For a small spill, gently sweep or vacuum the solid material, avoiding dust generation.[8] Place the collected material into a sealed, labeled container for hazardous waste. Do not add water.

-

Decontamination: Clean the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.[13]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[17]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride.[17][19]

-

Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[17]

Waste Disposal

Chemical waste must be managed in accordance with institutional, local, and national regulations.[20]

-

Segregation: Halogenated organic waste must be collected in a separate, designated, and properly labeled hazardous waste container.[13] Do not mix with non-halogenated waste.[13]

-

Containers: Use a robust, sealed container for waste collection.

-

Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.

Conclusion

While this compound is a valuable compound in research, its structural relationship to known carcinogens and irritants demands a cautious and well-documented approach to safety. By adhering to the principles of the Hierarchy of Controls, utilizing appropriate PPE, and following rigorous handling and disposal protocols, researchers can effectively mitigate the risks associated with this chemical. The causality is clear: responsible chemical management, grounded in a thorough understanding of potential hazards, is paramount to ensuring the safety of laboratory personnel and the integrity of scientific research.

References

- 1. nj.gov [nj.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.nl [fishersci.nl]

- 8. 5,7-Dichloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. orgsyn.org [orgsyn.org]

Methodological & Application

The Strategic Functionalization of 5,8-Dichloroquinoline: A Guide to Regioselective Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline core is a cornerstone in medicinal chemistry and materials science, celebrated for its "privileged" structural attributes that confer a wide range of biological activities and physicochemical properties. Among the diverse array of quinoline derivatives, 5,8-dichloroquinoline stands out as a versatile, yet challenging, building block. Its two chlorine atoms, situated on the benzenoid ring, offer distinct opportunities for sequential and regioselective functionalization. However, the subtle differences in the electronic and steric environments of the C5 and C8 positions demand a nuanced understanding of modern synthetic methodologies to achieve controlled chemical transformations.

This guide provides an in-depth exploration of the use of this compound in organic synthesis, moving beyond a simple recitation of steps to elucidate the underlying principles that govern reaction outcomes. We will delve into the strategic application of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Concepts: Navigating the Reactivity Landscape of this compound

The synthetic utility of this compound is predicated on the differential reactivity of its two chlorine atoms. While both are attached to an aromatic ring, their positions relative to the heterocyclic nitrogen atom and the overall electronic distribution of the quinoline system create a subtle hierarchy of reactivity. Generally, in the absence of a directing group, the C-Cl bonds on the benzenoid ring of a quinoline are less reactive than those at the C2 and C4 positions on the pyridinoid ring. However, when considering only the C5 and C8 positions, factors such as steric hindrance and the potential for chelation can influence which site is more susceptible to reaction.

Modern synthetic chemistry offers a powerful toolkit for the selective functionalization of such dihaloarenes. The two primary strategies discussed herein are:

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Their high functional group tolerance and the ability to tune reactivity through the choice of catalyst, ligand, and reaction conditions make them ideal for the selective modification of substrates like this compound.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a halide. The success of SNAr is highly dependent on the electronic nature of the substrate and the nucleophile, as well as the reaction conditions.

The following sections will provide detailed protocols and mechanistic insights for the application of these powerful synthetic tools to the this compound scaffold.

Application Note 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for the construction of biaryl and heteroaryl-aryl structures. The reaction's efficacy stems from a well-understood catalytic cycle involving a palladium(0) species. The choice of ligand is critical, as it influences the catalyst's stability, activity, and, crucially, its selectivity.

Causality Behind Experimental Choices:

When functionalizing a dihaloarene like this compound, achieving mono-substitution is often the primary goal. The key to regioselectivity lies in exploiting the subtle differences in the reactivity of the C5-Cl and C8-Cl bonds. While direct comparative studies on this compound are not abundant, principles derived from related systems suggest that the C5 position may be slightly more sterically accessible. However, electronic effects can also play a significant role, and the precise outcome can be highly dependent on the chosen catalytic system.

To favor mono-arylation, the reaction is typically run with a slight excess of the boronic acid (1.1-1.2 equivalents). The choice of a bulky phosphine ligand can enhance selectivity by sterically hindering the approach of the catalyst to the second chlorine atom after the initial coupling has occurred. The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center. A combination of a carbonate base and a dioxane/water solvent system is a common and effective starting point for this transformation.

Protocol 1: General Procedure for Mono-Arylation of this compound via Suzuki-Miyaura Coupling

This protocol provides a general starting point for the regioselective mono-arylation of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Oven-dried glassware (Schlenk flask or sealed tube)

Experimental Workflow:

Caption: Workflow for Suzuki-Miyaura mono-arylation.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Data Presentation:

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Mono-arylation Yield (%) | Di-arylation Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | ~60-75 | <10 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 12 | ~70-85 | <5 |

| SPhos Pd G3 | K₃PO₄ | 2-MeTHF | 100 | 8 | ~80-95 | <2 |

Note: Yields are approximate and will vary depending on the specific arylboronic acid used. Data is illustrative and based on typical outcomes for similar systems.

Application Note 2: Regioselective C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides.[1] The reaction is catalyzed by palladium complexes with bulky, electron-rich phosphine ligands.[2] The choice of ligand and base is crucial for achieving high yields and, in the case of dihaloquinolines, for controlling regioselectivity.

Causality Behind Experimental Choices:

Similar to the Suzuki-Miyaura coupling, achieving selective mono-amination of this compound requires careful control of the reaction conditions. The use of a bulky biarylphosphine ligand (e.g., XPhos, SPhos, or BrettPhos) is often key to promoting the desired transformation while minimizing the formation of the di-aminated product. These ligands facilitate the crucial reductive elimination step of the catalytic cycle and can impart a degree of steric selectivity.

The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to deprotonate the amine and facilitate its entry into the catalytic cycle. The solvent, typically a non-polar aprotic solvent like toluene or dioxane, is chosen for its ability to solubilize the reactants and maintain the stability of the catalytic species.

Protocol 2: General Procedure for Mono-Amination of this compound via Buchwald-Hartwig Amination

This protocol provides a general method for the regioselective mono-amination of this compound. The optimal ligand and base may vary depending on the specific amine being coupled.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous and degassed)

-

Nitrogen or Argon gas supply

-

Oven-dried glassware (Schlenk tube or sealed vial)

Catalytic Cycle Visualization:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Reactant Addition: Add this compound and the amine to the tube.

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Isolation: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Data Presentation:

| Ligand | Base | Solvent | Temp (°C) | Time (h) | Mono-amination Yield (%) |

| XPhos | NaOtBu | Toluene | 110 | 16 | ~75-90 |

| RuPhos | K₃PO₄ | Dioxane | 100 | 20 | ~70-85 |

| BrettPhos | LHMDS | THF | 80 | 24 | ~80-95 |

Note: Yields are illustrative and highly dependent on the amine substrate.

Conclusion and Future Outlook

This compound represents a valuable and versatile platform for the synthesis of novel chemical entities. Through the strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, chemists can achieve regioselective functionalization of this dihalo-scaffold. The protocols and insights provided in this guide serve as a robust starting point for researchers seeking to explore the rich chemical space accessible from this privileged starting material.

Future research in this area will likely focus on the development of even more selective and efficient catalytic systems, potentially enabling orthogonal functionalization of the two chlorine atoms in a one-pot procedure. Furthermore, the application of C-H activation strategies to the this compound core could open up new avenues for derivatization, further expanding its utility in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 5,8-Dichloroquinoline

Introduction: The Versatility of the Quinoline Scaffold in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have been extensively explored, leading to the development of drugs for treating malaria, cancer, and various microbial infections.[1][3] 5,8-Dichloroquinoline, a readily available starting material, presents a unique scaffold for the generation of diverse chemical entities. The two chlorine atoms at positions 5 and 8 offer distinct reactivity profiles, enabling selective functionalization through a variety of modern synthetic methodologies. This differential reactivity is key to creating libraries of novel compounds for drug discovery and development.

This guide provides an in-depth exploration of key synthetic transformations starting from this compound, focusing on practical, field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will delve into the causality behind experimental choices, offering insights to empower researchers in their quest for novel bioactive molecules.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The C-5 and C-8 positions on the quinoline ring are electronically and sterically distinct, allowing for regioselective reactions. Generally, electrophilic aromatic substitution on the quinoline ring occurs at the 5- and 8-positions of the benzene ring portion, as the pyridine ring is electron-deficient.[4] This inherent electronic nature influences the reactivity of the chloro-substituents in cross-coupling and nucleophilic substitution reactions.

This application note will focus on three primary classes of reactions that are highly effective for derivatizing this compound:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or vinyl groups.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a wide range of amino moieties.

-

Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl groups.

-

-

Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloro groups with various nucleophiles.

The choice of reaction, catalyst, ligand, and reaction conditions can be tailored to achieve either mono- or di-substitution, and in many cases, with a high degree of regioselectivity.

Diagram of Synthetic Pathways from this compound

Caption: Synthetic derivatization pathways from this compound.

Detailed Application Notes and Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For heteroaromatic chlorides, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition step, which can be challenging with electron-deficient heteroaryl chlorides.

-

Base: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases like potassium carbonate or potassium phosphate are commonly used. The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

-

Regioselectivity: The relative reactivity of the C-Cl bonds at the 5- and 8-positions can be exploited for selective mono-arylation. The C-5 position is generally more sterically accessible and may react preferentially under carefully controlled conditions. Sequential coupling is also possible by leveraging the different reactivities of the chloro-substituents.[6]

Experimental Protocol: Mono-Arylation of this compound

This protocol provides a general procedure for the regioselective mono-arylation at the 5-position.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-8-chloroquinoline.

Characterization (Example for 5-phenyl-8-chloroquinoline):

-

¹H NMR: Expect characteristic shifts for the quinoline and phenyl protons. The proton at the 4-position of the quinoline ring will likely appear as a doublet of doublets.

-

¹³C NMR: Expect distinct signals for the quinoline and phenyl carbons.

-

Mass Spectrometry: Calculate the expected mass for C₁₅H₉ClN.

Data Summary Table for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | Toluene/H₂O | 100 | 10 | 88 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 75 |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[7][8] This reaction is highly versatile, accommodating a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos) is crucial for the amination of aryl chlorides. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Mono-Amination of this compound

This protocol outlines a general procedure for the regioselective mono-amination at the 5-position.

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Pd₂(dba)₃ (1.5 mol%)

-

Xantphos (3 mol%)

-

Sodium tert-butoxide (1.4 equivalents)

-

Anhydrous toluene

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox or under a nitrogen atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

-

Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

-

Seal the tube and heat the mixture to 100-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the 5-amino-8-chloroquinoline derivative.

Characterization (Example for 5-(piperidin-1-yl)-8-chloroquinoline):

-

¹H NMR: Expect upfield shifts for the quinoline protons due to the electron-donating nature of the amino group. Signals for the piperidinyl protons will also be present.

-

¹³C NMR: Characteristic shifts for the substituted quinoline and piperidine carbons.

-

Mass Spectrometry: Calculate the expected mass for C₁₄H₁₅ClN₂.

Data Summary Table for Buchwald-Hartwig Amination:

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 8 | 92 |

| 2 | Aniline | Pd(OAc)₂/RuPhos | LHMDS | Dioxane | 100 | 12 | 85 |

| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 10 | 88 |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the direct displacement of a leaving group on an aromatic ring by a nucleophile.[10] For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. In the case of this compound, the electron-withdrawing nature of the quinoline nitrogen atom facilitates SNAr, particularly at the positions ortho and para to it, although the reactivity of the chloro-substituents is also influenced by other electronic and steric factors.

Causality Behind Experimental Choices:

-

Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. Stronger nucleophiles will generally react more readily.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).

-

Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.

-

Regioselectivity: The regioselectivity of SNAr on this compound can be influenced by the nature of the nucleophile and the reaction conditions. The relative stability of the Meisenheimer intermediates for attack at the 5- and 8-positions will dictate the major product.

Experimental Protocol: Mono-substitution with Sodium Methoxide

This protocol describes the selective mono-substitution at the 5-position with sodium methoxide.

Materials:

-

This compound

-

Sodium methoxide (1.1 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon gas

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol) and anhydrous DMF (10 mL) under a nitrogen atmosphere.

-

Add sodium methoxide (1.1 mmol) to the solution.

-

Heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 8-chloro-5-methoxyquinoline.

Characterization (Example for 8-chloro-5-methoxyquinoline):

-

¹H NMR: Expect a singlet for the methoxy protons and characteristic signals for the quinoline protons.

-

¹³C NMR: A signal for the methoxy carbon and the substituted quinoline carbons.

-

Mass Spectrometry: Calculate the expected mass for C₁₀H₈ClNO.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[11][12] This reaction provides a direct route to alkynyl-substituted quinolines.

Causality Behind Experimental Choices:

-

Catalysts: A palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, catalyzes the main cross-coupling cycle. A copper(I) salt, typically CuI, acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation step.[12]

-

Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and also serves as a solvent.

-

Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can also be used.

-

Regioselectivity: Similar to other cross-coupling reactions, the regioselectivity of the Sonogashira coupling on this compound can be controlled to favor mono-alkynylation at the more reactive position under appropriate conditions.

Experimental Protocol: Mono-Alkynylation of this compound

This protocol provides a general procedure for the regioselective mono-alkynylation at the 5-position.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.

-

Add the terminal alkyne (1.2 mmol) dropwise with stirring.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the solvents under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to give the 5-alkynyl-8-chloroquinoline.

Characterization (Example for 8-chloro-5-(phenylethynyl)quinoline):

-

¹H NMR: Absence of the alkyne C-H proton signal and the appearance of characteristic aromatic signals.

-

¹³C NMR: Signals for the two alkyne carbons in addition to the aromatic carbons.

-

IR Spectroscopy: A characteristic C≡C stretching frequency around 2100-2260 cm⁻¹.

-

Mass Spectrometry: Calculate the expected mass for C₁₇H₉ClN.

Workflow for Sequential Derivatization

The differential reactivity of the 5- and 8-positions can be exploited for the synthesis of di-substituted quinolines with different functional groups at each position.

Caption: Sequential Suzuki coupling and Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel quinoline derivatives. By employing modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, researchers can selectively functionalize the 5- and 8-positions to generate diverse libraries of compounds for biological screening. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists in the field of drug discovery and development, enabling the efficient exploration of the chemical space around the quinoline scaffold.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. cionpharma.com [cionpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. research.rug.nl [research.rug.nl]

- 10. gacariyalur.ac.in [gacariyalur.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Suzuki Coupling Reactions with 5,8-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold and the Power of Suzuki Coupling

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a molecule's biological activity and physical properties. Among the various positions on the quinoline ring, C5 and C8 are of particular interest for derivatization to modulate molecular interactions and electronic properties. 5,8-Dichloroquinoline serves as a versatile and readily available starting material for introducing molecular diversity at these key positions.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1][2][3][4] Its appeal lies in the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the requisite boronic acid reagents.[1][3] For drug development professionals, the Suzuki coupling provides a robust platform for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document serves as a comprehensive guide for researchers leveraging Suzuki coupling reactions with this compound. It provides detailed, field-proven protocols, explains the mechanistic rationale behind experimental choices, and presents tabulated data to guide reaction optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.[3]

-

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) center, displacing the halide. This step requires the presence of a base to activate the boronic acid.[4]

-

Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols: Mono- and Di-arylation of this compound

The selective mono- or di-arylation of this compound can be achieved by carefully controlling the reaction stoichiometry and conditions. Generally, using one equivalent of the boronic acid will favor mono-arylation, while an excess of the boronic acid will drive the reaction towards di-substitution.

Protocol 1: General Procedure for Mono-arylation

This protocol is adapted from methodologies demonstrated to be effective for the selective mono-substitution of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane, degassed)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Add degassed 1,4-dioxane via syringe. The final concentration of the this compound should be approximately 0.1 M.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-8-chloroquinoline.

Protocol 2: General Procedure for Di-arylation

To achieve di-substitution, an excess of the boronic acid and a slightly longer reaction time are typically employed.

Materials:

-

This compound

-

Arylboronic acid (2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 3.0 equivalents)

-

Solvent system (e.g., Toluene and Water (4:1), degassed)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (2.5 eq), and K₂CO₃ (3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed toluene and water in a 4:1 ratio.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed (typically 12-24 hours).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 5,8-diarylquinoline.

Caption: Experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Yields for the Suzuki Coupling of this compound

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids, based on published procedures. These values can serve as a benchmark for researchers developing their own specific applications.